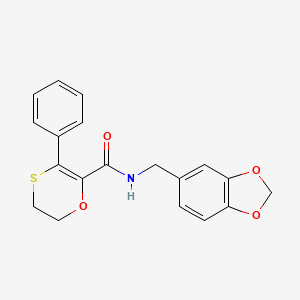

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide derivative featuring a 1,4-oxathiine ring fused with a phenyl group at position 3 and a benzodioxole-substituted methylcarboxamide moiety. This compound has been investigated for its inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA I and II, which are therapeutic targets for conditions like glaucoma and epilepsy . Its structure combines a sulfonamide-like pharmacophore with a bicyclic heterocyclic system, enabling selective interactions with enzyme active sites.

Properties

Molecular Formula |

C19H17NO4S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H17NO4S/c21-19(20-11-13-6-7-15-16(10-13)24-12-23-15)17-18(25-9-8-22-17)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,20,21) |

InChI Key |

ZHXGDSLXYMLXPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Synthesis of the Oxathiine Ring: The oxathiine ring can be synthesized by reacting a suitable thiol with an epoxide under basic conditions.

Coupling Reactions: The final step involves coupling the benzodioxole and oxathiine intermediates with a phenyl group and carboxamide functionality using reagents like coupling agents (e.g., EDCI, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzodioxole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted benzodioxole compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The oxathiine ring can participate in redox reactions, influencing cellular oxidative stress levels. Overall, the compound’s effects are mediated through its ability to bind to and modulate the function of key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory potency and physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (hereafter referred to as Compound A ) are influenced by substituent variations in analogous molecules. Below is a comparative analysis based on structural features, biological activity, and physical properties.

Table 1: Structural and Functional Comparison of Compound A with Analogues

Key Findings:

Core Heterocycle Impact: Replacement of the 1,4-oxathiine sulfur with oxygen (e.g., 14a’s 1,4-dioxine core) retains hCA I inhibition but reduces hCA II activity, suggesting sulfur’s role in isoform selectivity . Thienopyrrole derivatives (e.g., 8b) exhibit moderate dual inhibition, likely due to enhanced hydrophobic interactions .

Substituent Effects: The benzodioxolylmethyl group in Compound A enhances hCA I binding compared to simpler phenyl or methyl substituents (e.g., C:0540) .

Activity Trade-offs :

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 324.4 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, derivatives of benzodioxole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells.

- Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA synthesis in cancer cells, which is critical in preventing tumor growth.

- Induction of Apoptosis : Studies indicate that it promotes both early and late apoptosis in cancer cells. For example, one study reported that treatment with related compounds led to a significant increase in apoptotic cell populations in A549 cells (23.7% early apoptosis) compared to control groups (3.1%) .

- Mitochondrial Membrane Potential Disruption : The compound affects mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Research indicates that certain benzodioxole derivatives can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Inhibitory Activity on Cholinesterases

While some benzodioxole derivatives showed significant inhibition of acetylcholinesterase (AChE), the specific compound did not demonstrate such activity, suggesting a selective mechanism that may not involve cholinergic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Lines Tested | Reference |

|---|---|---|---|

| Anticancer Activity | High | A549, C6 | |

| Induction of Apoptosis | Significant | A549 | |

| Mitochondrial Disruption | Yes | A549 | |

| Cholinesterase Inhibition | None | - |

Detailed Research Findings

In a study evaluating various benzodioxole derivatives, it was found that specific substitutions on the benzene ring significantly influenced anticancer activity. The presence of biphenyl substituents increased lipophilicity and enhanced cytotoxic effects against cancer cell lines .

Cytotoxicity Assessment

The cytotoxicity was assessed using flow cytometry, where treated cells were analyzed for apoptotic markers. The results indicated that compounds derived from benzodioxole exhibited lower toxicity towards healthy NIH/3T3 mouse embryonic fibroblast cells compared to cancerous cells.

Comparative Analysis with Related Compounds

A comparative analysis with other known anticancer agents revealed that this compound shares similar mechanisms with established drugs like podophyllotoxin and combretastatin A-2, which are recognized for their efficacy against various cancers while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.